molecular formula C8H4F4O B1591803 4-Hydroxy-2,3,5,6-tetrafluorostyrene CAS No. 385422-30-0

4-Hydroxy-2,3,5,6-tetrafluorostyrene

Cat. No.: B1591803
CAS No.: 385422-30-0
M. Wt: 192.11 g/mol
InChI Key: PJELNCULMQLNIG-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,5,6-tetrafluorostyrene is an organic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol It is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a styrene backbone

Chemical Reactions Analysis

4-Hydroxy-2,3,5,6-tetrafluorostyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-2,3,5,6-tetrafluorostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,5,6-tetrafluorostyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in unique interactions due to their high electronegativity, affecting the compound’s overall chemical behavior .

Comparison with Similar Compounds

4-Hydroxy-2,3,5,6-tetrafluorostyrene can be compared with other fluorinated styrenes, such as:

Properties

IUPAC Name

4-ethenyl-2,3,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJELNCULMQLNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C(=C1F)F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619624
Record name 4-Ethenyl-2,3,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385422-30-0
Record name 4-Ethenyl-2,3,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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